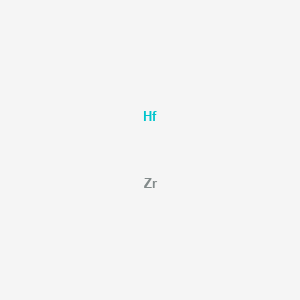

Hafnium--zirconium (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hafnium–zirconium (1/1) is a compound consisting of equal parts hafnium and zirconium. Both elements are transition metals and share similar chemical properties due to their placement in the periodic table. Hafnium and zirconium are often found together in nature, primarily in minerals such as zircon and baddeleyite. The compound is of significant interest due to its applications in various high-tech industries, particularly in nuclear technology and electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of hafnium–zirconium (1/1) typically involves the separation of hafnium and zirconium from their ores, followed by their combination in the desired ratio. One common method is the high-temperature chlorination of zirconium and hafnium ores to produce their respective tetrachlorides. These tetrachlorides are then reduced using magnesium or sodium to obtain the metals .

Industrial Production Methods: On an industrial scale, solvent extraction techniques are often employed to separate hafnium from zirconium due to their similar chemical properties. Solvents such as methyl isobutyl ketone (MIBK) and tributyl phosphate (TBP) are commonly used. The separated metals are then combined in a 1:1 ratio to form the compound .

Chemical Reactions Analysis

Types of Reactions: Hafnium–zirconium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Both hafnium and zirconium form stable oxides when exposed to air, which provides a protective layer against further corrosion .

Common Reagents and Conditions:

Oxidation: Both metals react with oxygen to form their respective oxides (HfO₂ and ZrO₂) at elevated temperatures.

Reduction: The tetrachlorides of hafnium and zirconium can be reduced using magnesium or sodium to obtain the pure metals.

Substitution: Hafnium and zirconium can form various organometallic compounds through reactions with organic ligands.

Major Products: The major products of these reactions include hafnium dioxide, zirconium dioxide, and various organometallic compounds such as hafnium and zirconium alkyls and aryls .

Scientific Research Applications

Hafnium–zirconium (1/1) has numerous applications in scientific research and industry:

Chemistry: Used in the synthesis of advanced materials and catalysts.

Biology: Investigated for potential use in biomedical devices due to its biocompatibility.

Medicine: Explored for use in radiation therapy due to its high atomic number, which enhances its ability to absorb X-rays.

Industry: Widely used in nuclear reactors as cladding for fuel rods due to its low neutron-capture cross-section and high corrosion resistance

Mechanism of Action

The mechanism by which hafnium–zirconium (1/1) exerts its effects is primarily through its chemical stability and resistance to corrosion. In nuclear reactors, the compound acts as a barrier to prevent the escape of radioactive materials while allowing the efficient transfer of heat. The molecular targets include the atomic nuclei, where the compound’s low neutron-capture cross-section minimizes interference with the nuclear reactions .

Comparison with Similar Compounds

Hafnium–zirconium (1/1) is unique due to the nearly identical chemical properties of hafnium and zirconium, which make their separation challenging. Similar compounds include:

Titanium–zirconium: Another transition metal compound with similar properties but lower neutron-capture cross-section.

Zirconium–niobium: Used in nuclear applications but with different mechanical properties.

Hafnium–tantalum: Known for its high melting point and corrosion resistance .

Properties

CAS No. |

66142-38-9 |

|---|---|

Molecular Formula |

HfZr |

Molecular Weight |

269.71 g/mol |

IUPAC Name |

hafnium;zirconium |

InChI |

InChI=1S/Hf.Zr |

InChI Key |

INIGCWGJTZDVRY-UHFFFAOYSA-N |

Canonical SMILES |

[Zr].[Hf] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)

![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)

![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)